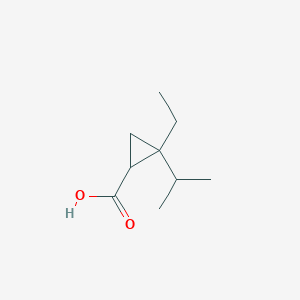

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a versatile organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity. This compound is used in various research and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the modification of biological activity, making it suitable for developing new therapeutic agents. For instance, derivatives of cyclopropane carboxylic acids have shown promise in targeting specific biological pathways, particularly in cancer treatment and anti-inflammatory applications .

Case Study: Anticancer Activity

Research has indicated that certain cyclopropane derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. In a study involving various cyclopropane derivatives, compounds similar to 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid were shown to inhibit cancer cell proliferation in vitro, suggesting a pathway for further drug development .

Organic Synthesis

Synthesis of Complex Molecules

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as cycloaddition and functional group transformations. Its ability to participate in C–H activation reactions has been particularly noted .

Table 1: Synthetic Routes Involving this compound

Materials Science

Polymer Chemistry

In materials science, the compound has been explored for its potential use in polymer synthesis. Its carboxylic acid functionality allows for the formation of polyesters and other polymeric materials that exhibit desirable mechanical properties and thermal stability .

Case Study: Biodegradable Polymers

Recent studies have focused on using cyclopropane carboxylic acids in the development of biodegradable polymers. These materials are gaining traction due to their environmental benefits compared to traditional plastics. The incorporation of this compound into polymer matrices has shown improvements in degradation rates while maintaining mechanical integrity .

Environmental Applications

Volatile Organic Compounds (VOCs)

The compound is also being studied as a marker for environmental monitoring due to its volatility. As part of volatile organic compound analysis, it can serve as an indicator for specific environmental conditions or contamination levels .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

Cyclopropanecarboxylic acid: Lacks the ethyl and isopropyl substituents, resulting in different reactivity and applications.

2-Methyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.

The uniqueness of this compound lies in its specific substituents, which impart distinct reactivity and make it suitable for specialized applications.

Biologische Aktivität

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid (commonly referred to as 2-Ethyl-2-isopropylcyclopropane-1-carboxylic acid) is an organic compound characterized by its unique cyclopropane structure and carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O2. Its structure includes a cyclopropane ring with two alkyl substituents, which contribute to its steric properties and reactivity.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to active sites on enzymes. The strain inherent in the cyclopropane ring may also enhance the compound's reactivity.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes. For instance, it has been shown to exhibit inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is significant in plant ethylene biosynthesis pathways. The binding affinity and inhibition constants were determined through molecular docking studies, revealing promising results compared to known inhibitors .

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385×10^4 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

Antitumor Activity

In vitro studies have also assessed the antiproliferative effects of this compound against various cancer cell lines, including HepG2 and HCT116 cells. Preliminary results indicate that it may inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Case Studies

One notable case study involved the synthesis and evaluation of derivatives of cyclopropanecarboxylic acids, including this compound. These derivatives were tested for their ability to inhibit cancer cell migration and induce apoptosis, demonstrating significant biological activity that warrants further investigation .

Eigenschaften

IUPAC Name |

2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYNQIMRFSKCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.